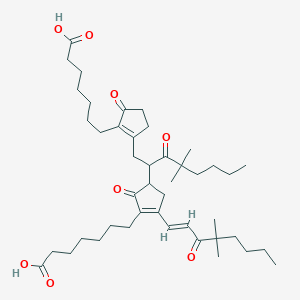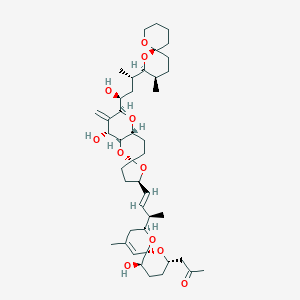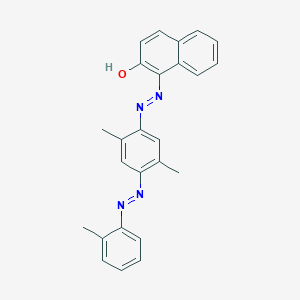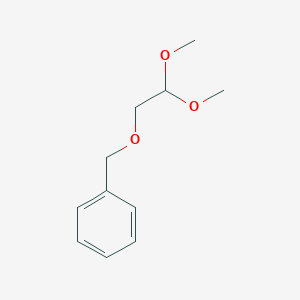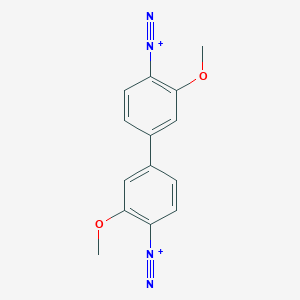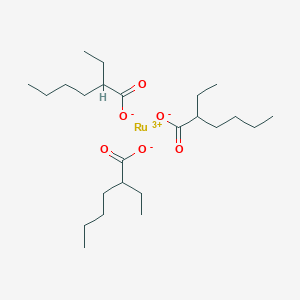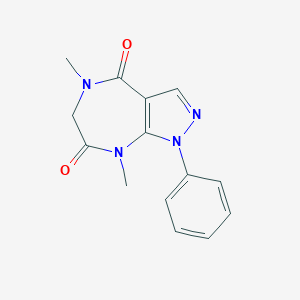
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, also known as PDD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. PDD is a diazepine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it of interest to researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and seizure activity, and its modulation by 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione may be responsible for the compound's anxiolytic and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the GABA-A receptor, 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of the activity of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of the enzyme monoamine oxidase. 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in conditions associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its relatively low toxicity compared to other diazepine derivatives. This makes it a safer compound to work with, particularly in studies involving animal models. However, one limitation of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One area of interest is the development of new drugs based on the structure of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, with the aim of improving its therapeutic potential and reducing any potential side effects. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and adenosine systems. Additionally, there is potential for 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione to be investigated as a treatment for other conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been achieved through a variety of methods, including the condensation of 1,2,4-triazole-3-thione with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride. Other methods have involved the use of cyclization reactions and the condensation of hydrazine derivatives with cyclic ketones.
Aplicaciones Científicas De Investigación
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been investigated for its potential therapeutic applications in a range of conditions, including anxiety, depression, and epilepsy. Studies have shown that 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione exhibits anxiolytic and anticonvulsant effects in animal models, with some researchers suggesting that it may be a promising candidate for the development of new anti-anxiety and anticonvulsant drugs.
Propiedades
Número CAS |
126568-00-1 |
|---|---|
Nombre del producto |
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
5,8-dimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Clave InChI |
FVIAXXYCNHWPPB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
SMILES canónico |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
Otros números CAS |
126568-00-1 |
Sinónimos |
1-PDHPDD 1-phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



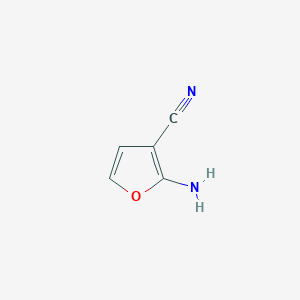
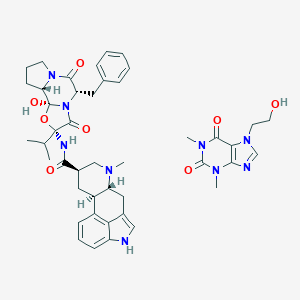
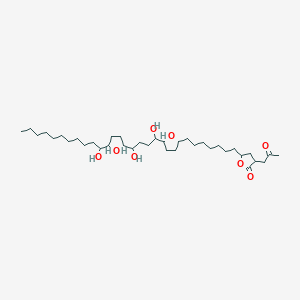
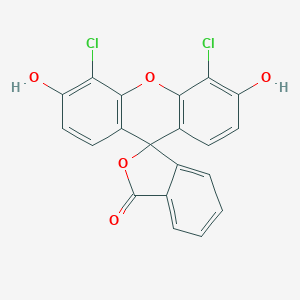
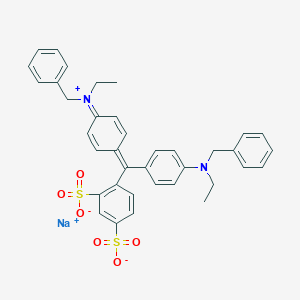
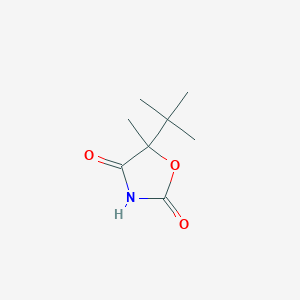
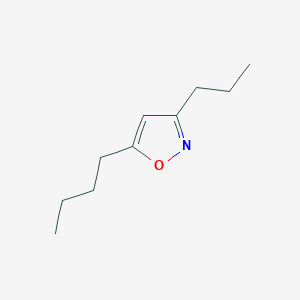
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
